![molecular formula C23H19N3O3 B5666721 N-(4-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666721.png)
N-(4-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
Synthesis of related compounds involves complex reactions, such as the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield various heterocyclic compounds, indicating a versatile synthetic pathway that may be relevant to our compound of interest (Agarwal & Mital, 1976).
Molecular Structure Analysis
The molecular structure is often studied through crystallographic methods, as seen in related naphthyl and methoxyphenyl compounds, providing insights into conformation, molecular orientations, and intermolecular interactions (Tinant et al., 1994).
Chemical Reactions and Properties
Chemical properties include reactivity with various agents to form a plethora of structures, indicating a high degree of functional versatility. For instance, N-1-Naphthyl-3-oxobutanamide shows significant reactivity, forming diverse pyridine and thieno[2,3-b]pyridine derivatives, suggesting similar potential for our compound (Hussein et al., 2009).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-10-8-19(9-11-20)24-22(27)15-26-23(28)13-12-21(25-26)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBVHPTAGSAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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